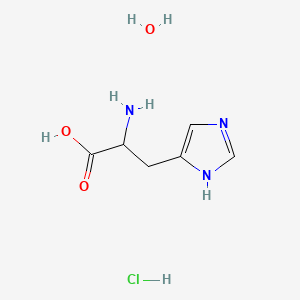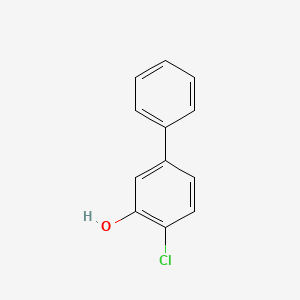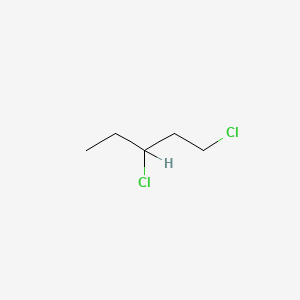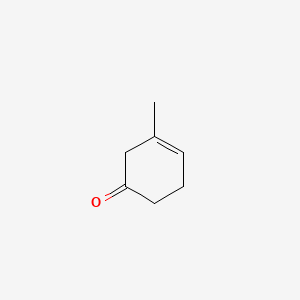
1-(3-Thienyl)-2-propanone
描述
1-(3-Thienyl)-2-propanone is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
1-(3-Thienyl)-2-propanone, also known as Ethanone, is a compound that has been studied for its potential biological activities . . It’s worth noting that thiadiazole derivatives, which are structurally similar to this compound, have been found to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It’s known that the thiophene ring in the compound can participate in various chemical reactions . For instance, in the Suzuki–Miyaura coupling reaction, the thiophene ring can undergo oxidative addition and transmetalation .
Biochemical Pathways
For example, methiopropamine, a thiophene derivative, is metabolized in the liver to form 1-(thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Pharmacokinetics
It’s known that thiadiazole derivatives, which are structurally similar to this compound, can cross cellular membranes due to their mesoionic nature .
Result of Action
It’s known that thiadiazole derivatives, which are structurally similar to this compound, exhibit various biological activities due to the presence of n–c–s– moiety .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, which involves the thiophene ring, can be influenced by various environmental factors .
生化分析
Biochemical Properties
1-(3-Thienyl)-2-propanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial and anti-inflammatory properties . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or activation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . The compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves various interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in changes in gene expression and cellular function. Additionally, the compound can interact with transcription factors, leading to alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites . These metabolites can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cytotoxic effects, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives, including this compound, exhibit dose-dependent effects . At lower doses, the compound may show beneficial effects such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes metabolic processing by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions and influence metabolic flux. For example, the compound can be converted into thiophene-2-carboxylic acid, which is a major metabolic product . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, thiophene derivatives, including this compound, have been shown to interact with specific transporters, facilitating their uptake into cells . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its distribution within the body .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that thiophene derivatives, including this compound, can target specific subcellular compartments such as mitochondria . The compound’s ability to accumulate in mitochondria can enhance its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its subcellular localization and activity .
属性
IUPAC Name |
1-thiophen-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDLNBMOXQRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336208 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-77-1 | |
| Record name | 1-(3-thienyl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dimethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)


![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)



![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)




